6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid
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Overview
Description
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a dihydropyrrolo ring, and a carboxylic acid functional group. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Mechanism of Action
Target of Action
The primary targets of the compound “6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid” are currently unknown. The compound is part of a collection of unique chemicals provided to early discovery researchers
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires detailed studies, including in vitro and in vivo experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-d]pyrimidine core.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents like chloroformates.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrrolo ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to introduce new groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(tert-Butoxycarbonyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid
- 6-(tert-Butoxycarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxylic acid
Uniqueness
Compared to similar compounds, 6-(tert-Butoxycarbonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group. This makes it particularly useful in synthetic chemistry for the selective protection and deprotection of functional groups, as well as in the design of bioactive molecules with specific pharmacological properties.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-12(2,3)19-11(18)15-5-8-7(4-13-6-14-8)9(15)10(16)17/h4,6,9H,5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISHHKREHNGBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=NC=NC=C2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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